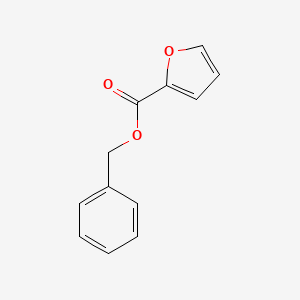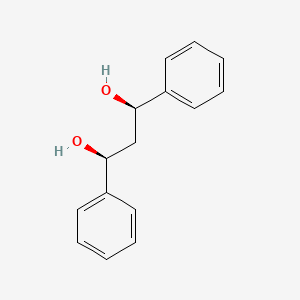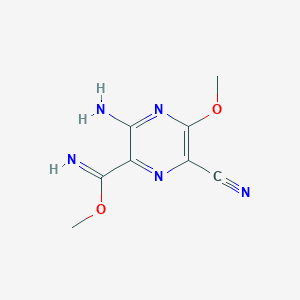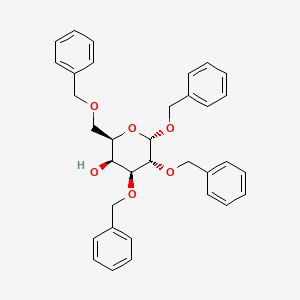
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL
Übersicht
Beschreibung
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL: is an organic compound with the molecular formula C8H16OS2 . It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL typically involves the reaction of 1,2-dithiolane with a suitable alcohol under basic conditions. One common method is the reaction of 1,2-dithiolane with 1-bromopentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur compounds
Substitution: Halogenated derivatives, other functionalized compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The dithiolane ring is known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .
Medicine: The compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative damage, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other valuable compounds. Its reactivity and stability make it suitable for use in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL is primarily attributed to its antioxidant properties. The dithiolane ring can undergo redox reactions, allowing it to scavenge free radicals and reduce oxidative stress. This compound can also regenerate other antioxidants, such as vitamins C and E, enhancing their protective effects .
Molecular Targets and Pathways:
Antioxidant Pathways: The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects.
Regeneration of Antioxidants: It helps in regenerating other antioxidants, thereby maintaining the redox balance in cells.
Signal Transduction: The compound may modulate various signaling pathways involved in cellular stress responses
Vergleich Mit ähnlichen Verbindungen
Dihydrolipoic Acid: The reduced form of α-lipoic acid, dihydrolipoic acid, also exhibits strong antioxidant properties and is involved in cellular redox reactions.
Uniqueness of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL:
Structural Features: The presence of a pentanol chain in this compound distinguishes it from other similar compounds. This structural feature may influence its reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRLRSXHPJCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459400 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-55-9 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)








